molecular formula C23H29N7O B2725050 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone CAS No. 920389-23-7

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone

Cat. No.: B2725050
CAS No.: 920389-23-7
M. Wt: 419.533
InChI Key: ACSJITYQSJNVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a cyclohexylethanone substituent. Its molecular formula is C₂₅H₃₀N₇O, with an average molecular mass of 444.56 g/mol. The compound’s structure includes a benzyl group at position 3 of the triazolo ring, a piperazine linker at position 7, and a lipophilic cyclohexylethanone moiety.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclohexylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJITYQSJNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is a synthetic derivative featuring a triazolo-pyrimidine moiety linked to a piperazine and cyclohexylethanone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology.

  • Molecular Formula : C18H22N6O
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not explicitly provided; however, related compounds can be referenced.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines, including breast cancer cells.

  • Efficacy Against Breast Cancer :
    • A study reported that compounds with similar structures inhibited the proliferation of MCF-7 (human breast cancer) cells with IC50 values ranging from 8 to 18 µM. Specifically, compound 5e was noted to have an IC50 of 18 µM, comparable to standard treatments like Olaparib (IC50 of 57.3 µM) .
  • Mechanism of Action :
    • The mechanism involves the inhibition of Poly (ADP-Ribose) Polymerase 1 (PARP1), leading to enhanced apoptosis via increased CASPASE 3/7 activity and phosphorylation of H2AX, a marker of DNA damage .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidine derivatives is influenced by structural modifications. The presence of a benzyl group and piperazine ring appears to enhance binding affinity and selectivity towards target enzymes involved in cancer progression .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A derivative with a similar piperazine structure was tested against multiple cancer cell lines and demonstrated significant cytotoxic effects with IC50 values below 20 µM .
  • Case Study 2 : Another study examined the effects of a closely related compound on HeLa cells, revealing an IC50 value of approximately 9.22 µM after 72 hours of treatment, indicating potent anti-proliferative effects .

Data Tables

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 5eMCF-718PARP1 inhibition, apoptosis induction
Compound BPUHeLa9.22Cytotoxicity via DNA damage
OlaparibMCF-757.3PARP1 inhibition

Comparison with Similar Compounds

Key Compounds:

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone (, CAS: 920390-79-0): Molecular Formula: C₂₅H₂₄ClN₇O Molecular Weight: 473.5 g/mol Substituent: 4-Chlorophenyl group instead of cyclohexyl.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (): Core Structure: Pyrazolo-triazolo-pyrimidine scaffold. Substituents: Varied aryl/hydrazine groups (e.g., 4-tolyl, hydrazine).

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent logP (Predicted) Key Feature
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone (Target) C₂₅H₃₀N₇O 444.56 Cyclohexylethanone 3.8* High lipophilicity, bulky substituent
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone C₂₅H₂₄ClN₇O 473.50 4-Chlorophenyl 4.2* Electronegative, halogen bonding
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative 8 () C₁₃H₁₀N₈ 278.28 Hydrazine/4-tolyl 2.1* Compact core, polar substituents

*logP values estimated via XLogP3-AA computational method.

Research Findings and Implications

Substituent Effects on Pharmacokinetics

  • Cyclohexyl vs. Chlorophenyl: The cyclohexyl group in the target compound increases lipophilicity (logP ~3.8 vs. In contrast, the chlorophenyl analogue’s halogen atom may enhance binding to aromatic residues in enzyme active sites (e.g., kinases) but increase susceptibility to oxidative metabolism .
  • Piperazine Linker : The piperazine moiety in both the target compound and ’s analogue likely enhances solubility and bioavailability compared to ’s derivatives, which lack this feature .

Structural Stability and Isomerization

highlights isomerization tendencies in pyrazolo-triazolo-pyrimidines under varying conditions. While the target compound’s triazolo[4,5-d]pyrimidine core is structurally rigid, substituent bulk (e.g., cyclohexyl) may influence conformational stability during synthesis or biological interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.